molecular formula C7H4F5N B050958 3,5-Difluoro-4-(trifluoromethyl)aniline CAS No. 123950-44-7

3,5-Difluoro-4-(trifluoromethyl)aniline

Cat. No. B050958
M. Wt: 197.1 g/mol
InChI Key: YJWFKYOOAXZKQA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)aniline is a fluorinated derivative of aniline, notable for its multiple fluorine substitutions which significantly influence its chemical behavior.

Synthesis Analysis

  • 3,5-Difluoro-4-(trifluoromethyl)aniline can be synthesized from 3,5-dinitro-1-trifluoromethylbenzene, which undergoes fluorination and subsequent substitution reactions, yielding an overall yield of about 50% (Yang Shijing, 2013).

Molecular Structure Analysis

  • The molecular structure of similar fluorinated aniline compounds has been studied using techniques like Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy. These studies reveal the effects of substituents on vibrational spectra and molecular electrostatic potential (B. Revathi et al., 2017).

Chemical Reactions and Properties

  • Trifluoromethyl-substituted anilines, such as 3,5-Difluoro-4-(trifluoromethyl)aniline, undergo various reactions including N-trifluoroethylation catalyzed by silver, illustrating their reactivity and potential for forming diverse derivatives (Haiqing Luo et al., 2015).
  • The compound also participates in visible-light-induced radical trifluoromethylation, which is a method for introducing trifluoromethyl groups to anilines at room temperature (J. Xie et al., 2014).

Physical Properties Analysis

  • The vibrational spectra of similar fluorinated anilines provide insights into their physical properties, such as molecular vibrations and interactions due to the fluorine substituents (S. Saravanan et al., 2014).

Chemical Properties Analysis

  • The presence of multiple fluorine atoms in 3,5-Difluoro-4-(trifluoromethyl)aniline greatly influences its chemical properties, like reactivity and bonding characteristics. The detailed vibrational spectra and molecular orbital calculations provide insights into these properties (M. Arivazhagan et al., 2012).

Scientific Research Applications

  • Catalysis and Cross-Coupling Reactions : 3,5-bis(trifluoromethyl)aniline was found highly efficient as a monodentate transient directing group in palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process allows for the synthesis of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and functional group compatibility (Wang et al., 2019).

  • Liquid Crystal Applications : New derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, specifically those with 4-trifluoromethyl and 4-trifluoromethoxy groups, have been synthesized and found to exhibit stable smectic B and A phases respectively. These studies contribute to the understanding of liquid crystalline properties and the stabilizing effect of moderately polar mesogens on monolayer smectic states (Miyajima et al., 1995).

  • Potential Use in Nonlinear Optical (NLO) Materials : The vibrational analysis of various trifluoromethyl-substituted anilines has been studied, providing insights into hyperconjugation interactions, molecular electrostatic potential, and other electronic properties. Such materials are being explored for their potential applications in nonlinear optics due to their electronic properties (Revathi et al., 2017).

  • Synthesis of Novel Pesticides : 3,5-Bis-(trifluoromethyl)benzene, a derivative of 3,5-bis-(trifluoromethy)-aniline, has been utilized in the synthesis of bistrifluron, a potent pesticide, demonstrating the role of such chemicals in developing new agrichemical solutions (An-chan, 2015).

  • Development of Fluorine-Containing Molecules and Heterocyclic Compounds : The trifluoromethyl-substituted anilines have been used in visible-light-induced radical trifluoromethylation of free anilines, leading to a variety of valuable fluorine-containing molecules and heterocyclic compounds. This highlights the role of such chemicals in synthesizing biologically active and structurally diverse compounds (Xie et al., 2014).

Safety And Hazards

The safety data sheet for 3,5-Difluoro-4-(trifluoromethyl)aniline indicates that it is combustible and harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWFKYOOAXZKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352070
Record name 3,5-difluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)aniline

CAS RN

123950-44-7
Record name 3,5-Difluoro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123950-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-difluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Deng, S Kokkonda, F El Mazouni… - Journal of medicinal …, 2014 - ACS Publications
Malaria is one of the most serious global infectious diseases. The pyrimidine biosynthetic enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is an important …
Number of citations: 108 pubs.acs.org
MMK Khan - 2020 - search.proquest.com
This thesis contains two chapters. In chapter one, I report the synthesis of new pyrazole derivatives from dicarboxylic acid containing phenyl-derived, monotrifluoromethyl phenyl-derived…
Number of citations: 3 search.proquest.com
JS Poh, S Makai, T von Keutz, D Tran, C Battilocchio… - 2016 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Uniqsis …
Number of citations: 2 www.repository.cam.ac.uk

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